molecular formula C8H15NO2 B8415898 Ethyl 2-dimethylaminomethylacrylate

Ethyl 2-dimethylaminomethylacrylate

Cat. No. B8415898
M. Wt: 157.21 g/mol
InChI Key: ARRAXQACCPPUTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04074051

Procedure details

Aqueous formaldehyde (161 ml, 37%) was added slowly to a solution of ethyl hydrogen malonate (132g) and dimethylamine (350 ml, 26% aqueous) in water (150 ml) at 15° C. The mixture was stirred at 15° C for 30 minutes, heated slowly to 40° C and stirred for a further 30 minutes. Decarboxylation commenced at 26° C. After cooling, the organic material which had separated as a colourless oil was extracted with ether (3 × 250 ml). The ether extracted was dried over anhydrous sodium sulphate and evaporated at atmospheric pressure. The residue was shown to be a mixture by the appearance of two carbonyl peaks (1740 cm-1 and 1720 cm-1) in the infrared spectrum. The mixture was distilled under vacuum to give ethyl 2-dimethylaminomethylacrylate (50g, 32% boiling point 34° C/0.7mm; νc=o 1722cm-1) and ethyl 1,3-bis (dimethylamino) propane-2-carboxylate (87g, 43%, boiling point 58° C/0. 8mm;νc=o 1740 cm-1).
Quantity
161 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=O.[C:3]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:4][C:5](O)=O.[CH3:12][NH:13][CH3:14]>O>[CH3:12][N:13]([CH2:5][C:4](=[CH2:1])[C:3]([O:9][CH2:10][CH3:11])=[O:8])[CH3:14]

Inputs

Step One
Name
Quantity
161 mL
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)O)(=O)OCC
Name
Quantity
350 mL
Type
reactant
Smiles
CNC
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 15° C for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated slowly to 40° C
STIRRING
Type
STIRRING
Details
stirred for a further 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
commenced at 26° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the organic material which had separated as a colourless oil
EXTRACTION
Type
EXTRACTION
Details
was extracted with ether (3 × 250 ml)
EXTRACTION
Type
EXTRACTION
Details
The ether extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated at atmospheric pressure
DISTILLATION
Type
DISTILLATION
Details
The mixture was distilled under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN(C)CC(C(=O)OCC)=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 32%
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.